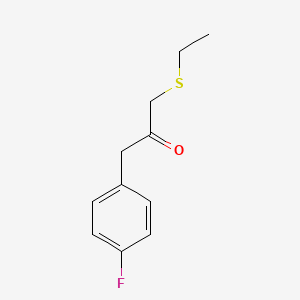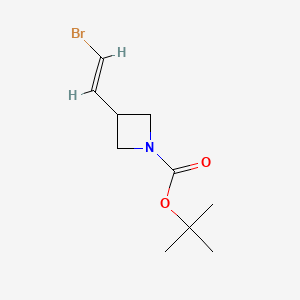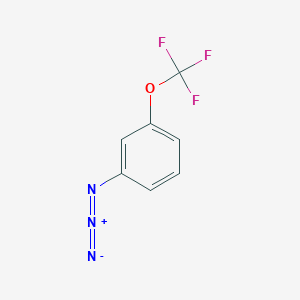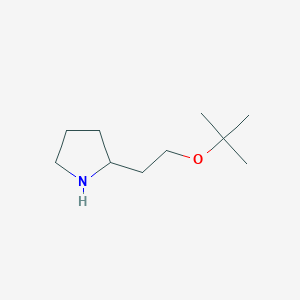
2-(2-(tert-Butoxy)ethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(tert-Butoxy)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxyethyl group. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to act as building blocks for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxy)ethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with tert-butyl bromoacetate under basic conditions to form the tert-butyl ester, which is then reduced to the corresponding alcohol. This alcohol is subsequently converted to the desired compound through a substitution reaction with an appropriate alkylating agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(tert-Butoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-(tert-Butoxy)ethyl)pyrrolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(tert-Butoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to biological effects. The tert-butoxyethyl group can modulate the compound’s physicochemical properties, affecting its bioavailability and interaction with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-(tert-Butoxy)ethyl)pyrrolidine include other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The tert-butoxyethyl group enhances its stability and modulates its interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
2-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)12-8-6-9-5-4-7-11-9/h9,11H,4-8H2,1-3H3 |
Clave InChI |
MBJSFQKWZAZZOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


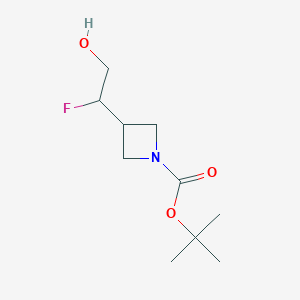
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B13565214.png)

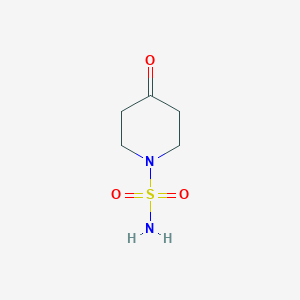
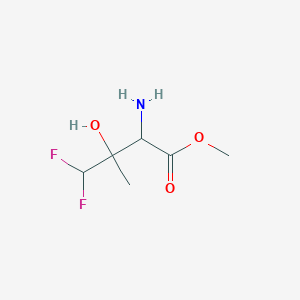
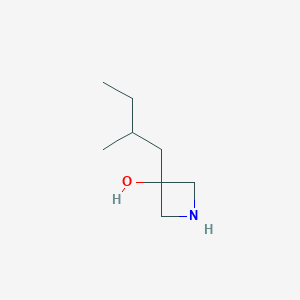
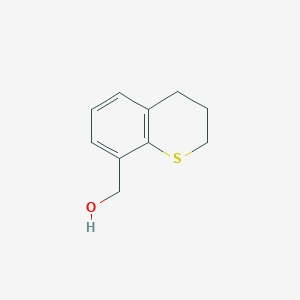

![2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one](/img/structure/B13565275.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13565276.png)
![Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)
